3-(Tribromomethanesulfonyl)benzoic acid
Description
3-(Tribromomethanesulfonyl)benzoic acid is a halogenated benzoic acid derivative characterized by a tribromomethanesulfonyl (-SO₂CBr₃) substituent at the 3-position of the aromatic ring. This compound belongs to a class of sulfonyl-containing benzoic acids, which are notable for their strong electron-withdrawing groups (EWGs) that significantly influence physicochemical properties such as acidity, solubility, and reactivity.
Properties
CAS No. |
299445-80-0 |
|---|---|
Molecular Formula |
C8H5Br3O4S |
Molecular Weight |
436.90 g/mol |
IUPAC Name |
3-(tribromomethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C8H5Br3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
ROULRQQBUREYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis :
- Halogen substituents (Cl, Br) increase toxicity compared to alkyl groups (-CH₃), likely due to enhanced electrophilicity and metabolic persistence .
- The tribromomethanesulfonyl group in 3-(Tribromomethanesulfonyl)benzoic acid may further elevate toxicity due to the cumulative effects of bromine atoms and the sulfonyl group, though this requires experimental validation.
Acidity and Solubility
Sulfonyl and halogen groups are strong EWGs, increasing the acidity of the carboxylic acid moiety. For example:
Prediction for this compound :
Antimicrobial Potential
highlights 2 & 3-(4-aminobenzamido) benzoic acid derivatives with potent antitubercular activity (MIC = 1.6 µg/mL). Electron-donating groups (e.g., glycine anhydride) enhance activity by improving target binding .
Comparison with Sulfonyl Analogs :
- 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid (): The trifluoromethyl and sulfamoyl groups may contribute to enzyme inhibition via hydrophobic and hydrogen-bonding interactions.
Structural and Functional Analogues
Key Trends :
- Sulfonyl groups (-SO₂-) enhance binding to enzymatic active sites (e.g., sulfonamide drugs).
- Halogenated groups (Br, Cl, CF₃) improve lipid solubility and metabolic stability.
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